molecular formula C11H21BrN2O2 B6297108 2-Bromo-N,N,N',N'-tetraethyl-malonamide CAS No. 26727-13-9

2-Bromo-N,N,N',N'-tetraethyl-malonamide

Cat. No.: B6297108
CAS No.: 26727-13-9
M. Wt: 293.20 g/mol
InChI Key: PYANIXMIFQEINC-UHFFFAOYSA-N
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Description

2-Bromo-N,N,N’,N’-tetraethyl-malonamide is a chemical compound with the molecular formula C11H21BrN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N,N’,N’-tetraethyl-malonamide typically involves the bromination of N,N,N’,N’-tetraethyl-malonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for 2-Bromo-N,N,N’,N’-tetraethyl-malonamide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,N’,N’-tetraethyl-malonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while reduction with hydrogen gas produces N,N,N’,N’-tetraethyl-malonamide .

Scientific Research Applications

2-Bromo-N,N,N’,N’-tetraethyl-malonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,N’,N’-tetraethyl-malonamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetraethyl-malonamide: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-N,N,N’,N’-tetraethyl-malonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-Iodo-N,N,N’,N’-tetraethyl-malonamide:

Uniqueness

2-Bromo-N,N,N’,N’-tetraethyl-malonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

2-bromo-N,N,N',N'-tetraethylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrN2O2/c1-5-13(6-2)10(15)9(12)11(16)14(7-3)8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANIXMIFQEINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)N(CC)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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